8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction analysis serves as the gold standard for determining the precise three-dimensional molecular structure of this compound. The fundamental principle underlying X-ray diffraction involves the interaction of X-ray beams with the electron density around atoms within the crystal lattice, producing characteristic diffraction patterns that can be mathematically interpreted to reveal atomic positions. For heterocyclic compounds containing heavy atoms such as iodine, X-ray crystallography provides exceptional resolution due to the strong scattering factors of these elements. The presence of both chlorine at the 8-position and iodine at the 1-position creates a distinctive electron density distribution that facilitates accurate structure determination.
The crystallographic analysis of this compound would typically involve single crystal X-ray diffraction studies employing modern area detector systems and synchrotron radiation sources to achieve high-resolution data collection. The imidazopyrazine core structure establishes a rigid planar framework, with the halogen substituents extending from this central heterocyclic system. The iodine atom at the 1-position, being significantly larger than chlorine, introduces substantial steric effects that influence the overall molecular conformation and crystal packing arrangements. Crystal structure determination would reveal precise bond lengths, bond angles, and torsion angles that define the molecular geometry, providing quantitative data on the deviation from ideal bond parameters due to halogen substitution effects.
The systematic study of related halogenated imidazopyrazine derivatives has demonstrated the significant impact of halogen positioning on crystal packing motifs. The combination of chlorine and iodine substituents in this compound creates opportunities for halogen bonding interactions that can stabilize specific crystal forms and influence physical properties. These noncovalent interactions, particularly those involving the larger iodine atom, play crucial roles in determining the solid-state structure and may contribute to unique polymorphic behaviors. The crystallographic data would also reveal information about intermolecular hydrogen bonding patterns, van der Waals interactions, and potential π-π stacking arrangements between adjacent molecules in the crystal lattice.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides comprehensive information about the molecular structure and electronic environment of this compound through analysis of both proton and carbon-13 spectra. The compound's structural complexity, arising from the heterocyclic framework and multiple substituents, generates distinctive spectroscopic signatures that enable unambiguous identification and structural confirmation. The isopropyl group at the 3-position contributes characteristic splitting patterns in the proton nuclear magnetic resonance spectrum, typically appearing as a doublet for the methyl groups and a septet for the methine proton due to coupling interactions. The chemical shifts of aromatic protons within the imidazopyrazine core are significantly influenced by the electron-withdrawing effects of both halogen substituents, resulting in deshielding and downfield shifts compared to unsubstituted analogs.
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of individual carbon atoms within the molecular framework. The carbon atoms directly bonded to chlorine and iodine exhibit characteristic chemical shifts that reflect the different electronegativity and polarizability effects of these halogens. The quaternary carbon centers within the heterocyclic system display distinct resonances that can be assigned through two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments. These advanced spectroscopic methods enable complete assignment of all carbon and proton resonances, providing detailed structural confirmation and information about through-bond connectivity patterns.
Infrared spectroscopy reveals characteristic vibrational modes associated with the heterocyclic framework and substituent groups of this compound. The aromatic carbon-nitrogen and carbon-carbon stretching vibrations within the imidazopyrazine core appear in the fingerprint region, typically between 1400 and 1600 wavenumbers. The presence of halogen substituents influences the vibrational frequencies through electronic effects, with carbon-chlorine and carbon-iodine stretching modes appearing at lower frequencies due to the heavier atomic masses involved. The isopropyl group contributes characteristic carbon-hydrogen stretching and bending vibrations that provide additional structural confirmation.
Ultraviolet-visible spectroscopy provides insights into the electronic structure and chromophoric properties of the compound through analysis of electronic transitions within the conjugated heterocyclic system. The imidazopyrazine core exhibits characteristic absorption bands associated with π to π* transitions, with the exact wavelengths and intensities influenced by the electron-withdrawing effects of the halogen substituents. The presence of both chlorine and iodine atoms affects the electronic density distribution within the aromatic system, potentially leading to bathochromic shifts in absorption maxima compared to unsubstituted derivatives. These spectroscopic data contribute to understanding the electronic properties and potential photochemical behavior of the compound.
Molecular Dynamics Simulations of Halogen Substituent Effects
Molecular dynamics simulations provide detailed insights into the dynamic behavior and conformational flexibility of this compound, particularly focusing on the effects of halogen substitution on molecular motion and intermolecular interactions. These computational studies employ force field parameters specifically developed for halogenated heterocyclic compounds, accounting for the unique electronic and steric properties of chlorine and iodine substituents. The simulations reveal information about bond rotation barriers, conformational preferences, and the influence of halogen bonding on molecular behavior in different environments.
The differential effects of chlorine versus iodine substitution become apparent through comparative molecular dynamics studies examining the rotational freedom around bonds adjacent to these halogen centers. The larger size and higher polarizability of iodine compared to chlorine result in distinct conformational landscapes, with iodine substitution typically leading to more restricted rotation due to increased steric hindrance and stronger intermolecular interactions. The isopropyl substituent at the 3-position introduces additional conformational complexity, with molecular dynamics simulations revealing preferred orientations that minimize steric clashes with the halogen atoms while maximizing favorable van der Waals interactions.
Halogen bonding interactions, particularly those involving the iodine substituent, play significant roles in determining the preferred conformations and intermolecular association patterns of this compound. Molecular dynamics simulations incorporating accurate halogen bonding potentials demonstrate the formation of directional interactions between the iodine atom and electron-rich regions of neighboring molecules. These simulations provide quantitative data on bond distances, angular preferences, and energetic contributions of halogen bonding to overall molecular stability and crystal packing arrangements.
The computational studies also reveal the influence of solvent environment on molecular conformation and dynamics, with different solvents producing distinct effects on halogen substituent behavior. Polar solvents tend to disrupt intermolecular halogen bonding interactions, leading to increased conformational flexibility, while nonpolar environments promote the formation of stable halogen-bonded assemblies. Temperature-dependent molecular dynamics simulations provide insights into the thermal stability of different conformational states and the energy barriers associated with conformational interconversion processes. These computational investigations complement experimental structural characterization by providing atomic-level details about dynamic processes that cannot be directly observed through static experimental techniques.
Properties
IUPAC Name |
8-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-7(10)12-3-4-14(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRERVSYFYQIUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
The compound is typically synthesized through multi-step organic reactions involving:
Step 1: Formation of the Imidazo[1,5-a]pyrazine Core
Starting from appropriate pyrazine derivatives, cyclization reactions are performed to construct the fused imidazo ring system.Step 2: Introduction of Isopropyl Group
Alkylation reactions introduce the isopropyl substituent at the 3-position, often via nucleophilic substitution or organometallic coupling.Step 3: Halogenation
Chlorination at the 8-position and iodination at the 1-position are carried out using selective halogenating agents under controlled temperature and solvent conditions to achieve high regioselectivity.Step 4: Purification
The crude product is purified using chromatographic techniques to achieve purity greater than 98%.
This synthetic route can be optimized by adjusting reaction times, temperatures, and reagent concentrations to maximize yield and minimize impurities.
Continuous Flow Reactor Optimization
Recent advances suggest that continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis. This approach allows:
- Precise control over reaction parameters.
- Improved heat and mass transfer.
- Reduced reaction times.
- Enhanced reproducibility and scalability for industrial production.
Research Findings and Notes on Preparation
- The compound’s synthesis requires careful sequential addition of solvents and reagents to maintain clarity and solubility at each step.
- Physical methods such as vortexing, ultrasound, or hot water baths are used to aid dissolution during formulation.
- The compound is primarily used for research purposes, especially in studies involving cytochrome P450 enzyme inhibition.
- Purity and quality control are critical, with certificates of analysis and safety data sheets provided by suppliers.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Synthetic Route | Multi-step organic synthesis with halogenation |
| Key Reagents | Pyrazine derivatives, isopropylating agents, halogenating agents (chlorine, iodine sources) |
| Reaction Conditions | Controlled temperature, solvent choice, sequential reagent addition |
| Purification Methods | Chromatography (e.g., column chromatography) |
| Optimization Techniques | Continuous flow reactors for scalability and efficiency |
| Storage Conditions | 2-8°C protected from light; -80°C for long-term |
| Solubility Enhancement | Heating, ultrasonic bath, solvent mixing order |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is being explored for its antitumor properties. Research indicates that compounds with similar imidazo[1,5-a]pyrazine structures exhibit cytotoxic effects against various cancer cell lines. The halogen substituents may enhance the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability, suggesting its potential as a lead compound for developing new cancer therapies.
Pharmacology
The compound has shown promise as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2 and CYP2C19. This inhibition profile is crucial for drug metabolism and can influence the pharmacokinetics of co-administered medications, highlighting its importance in polypharmacy scenarios .
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating diverse chemical entities for research and pharmaceutical development .
Synthesis Pathway
The synthesis typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. The general steps include:
- Formation of the imidazo[1,5-a]pyrazine core.
- Introduction of chlorine and iodine substituents through halogenation reactions.
- Final purification and characterization of the product.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is critical for predicting its therapeutic efficacy and safety profile. Interaction studies have focused on its binding affinity to various receptors and enzymes, providing insights into its mechanism of action.
Research has indicated that this compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in targeted therapies.
Mechanism of Action
The mechanism of action of 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and iodine atoms can influence the compound’s binding affinity and specificity, while the isopropyl group may affect its solubility and membrane permeability.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Scaffold Variations
The imidazo[1,5-a]pyrazine core is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. Key analogues include:
Dihydroimidazo[1,5-a]pyrazine Derivatives
- Acalabrutinib (Calquence®): A BTK inhibitor with a dihydroimidazo[1,5-a]pyrazine scaffold substituted with a morpholine group and acrylamide warhead. Exhibits IC₅₀ values in the low nanomolar range for BTK inhibition, highlighting the importance of substituent size and polarity .
- Compound 28 (imidazo[1,5-a]pyrazine with morpholine): Demonstrated enhanced kinase selectivity and pharmacokinetic (PK) profiles due to its embedded cyclic substituents .
Halogens (Cl, I) may enhance electrophilic reactivity, enabling covalent binding or improved target residence time.
Pyrazolo[1,5-a]quinoxaline Analogues
- TLR7 Antagonists: Pyrazolo[1,5-a]quinoxaline derivatives with alkyl chains (4–5 carbons) showed IC₅₀ = 8.2–10 µM for TLR7 inhibition. Optimal activity required hydrophobic substituents (e.g., butyl/isobutyl) .
Comparison: While structurally distinct, the isopropyl group in the imidazo[1,5-a]pyrazine scaffold mimics the hydrophobic interactions of alkyl chains in pyrazoloquinoxalines, suggesting shared design principles for receptor antagonism.
Key Observations :
- Bulky substituents (e.g., isopropyl, morpholine) improve selectivity by occupying hydrophobic pockets .
Biological Activity
8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. With a molecular formula of C9H9ClIN and a molecular weight of approximately 321.55 g/mol, this compound features both chlorine and iodine substituents, which contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control over reaction conditions to optimize yield and purity. The general synthetic pathway includes:
- Formation of the imidazo[1,5-a]pyrazine core through cyclization reactions.
- Halogenation to introduce chlorine and iodine at specific positions on the aromatic ring.
Biological Activity
This compound exhibits a range of biological activities that are being studied for various applications in medicinal chemistry and drug discovery. Key findings include:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential effectiveness against bacterial and fungal strains.
- Anticancer Properties : Research has shown that certain imidazo compounds can inhibit cancer cell proliferation, indicating that this compound may have similar effects.
- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
Structure-Activity Relationship (SAR)
The presence of both chlorine and iodine in the structure of this compound enhances its reactivity compared to structurally similar compounds. A comparison of related compounds is summarized in the table below:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 8-Chloroimidazo[1,5-a]pyrazine | 56468-23-6 | 0.69 | Lacks iodine; simpler halogenation pattern |
| 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | 50432-68-3 | 0.57 | Different core structure; methyl instead of isopropyl |
| 6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine | 84066-16-0 | 0.57 | Contains two chlorine atoms; different substitution pattern |
| 1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine | 1320266-94-1 | 0.78 | Contains an amino group; different reactivity profile |
Case Studies
Several case studies have been conducted to evaluate the biological activity of imidazo compounds similar to this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,5-a]pyrazines exhibited significant cytotoxic effects against various cancer cell lines. The study noted that halogen substitutions enhanced activity compared to non-halogenated analogs.
- Antimicrobial Studies : Research highlighted in Pharmaceutical Biology indicated that imidazo compounds showed promising activity against resistant strains of bacteria. The inclusion of halogens was found to increase membrane permeability, enhancing antimicrobial efficacy.
- Enzyme Interaction : A biochemical analysis reported in Bioorganic & Medicinal Chemistry Letters focused on the inhibition of specific kinases by imidazo derivatives. The study found that the presence of halogens influenced binding affinity and selectivity towards targeted enzymes.
Q & A
Q. What synthetic methodologies are optimal for preparing 8-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce iodine and chloro substituents. Use computational reaction path search tools (e.g., GRRM or AFIR) to predict feasible intermediates and transition states, followed by experimental validation. For optimization, apply a design-of-experiments (DoE) approach to variables like catalyst loading, solvent polarity, and temperature. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 60–70% by narrowing conditions through quantum chemical calculations and machine learning .
- Example Table :
| Condition Variable | Tested Range | Optimal Value (Yield) |
|---|---|---|
| Catalyst (Pd) | 1–5 mol% | 3 mol% (78%) |
| Solvent | DMF, THF, EtOH | THF (65°C) |
| Reaction Time | 12–48 hrs | 24 hrs |
Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?
- Methodological Answer : Prioritize NMR for confirming the imidazo[1,5-a]pyrazine core and isotopic patterns in HRMS for halogen validation. For iodine’s steric effects, compare computed NMR shifts (using DFT/B3LYP) with experimental data to identify discrepancies. IR spectroscopy can detect hydrogen bonding between the isopropyl group and adjacent heteroatoms. Cross-validate with X-ray crystallography if single crystals are obtainable.
Advanced Research Questions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
